4-bromo-2-methyl-5-[[(3~{R},5~{R})-1-methyl-5-phenyl-piperidin-3-yl]amino]pyridazin-3-one
Overview
Description
GSK4027 is a p300/CBP-associated factor (PCAF)/general control nonderepressible 5 (GCN5) bromodomain inhibitor (Ki = 1.4 nM; IC50 = 60 nM in a chromatin engagement assay). It is greater than 18,000-fold selective for PCAF and GCN5 over BET family bromodomains and greater than 70-fold selective over other bromodomain families in a BROMOscan assay.
GSK4027 is a potent and selective chemical probe for the PCAF/GCN5 bromodomain. GSK4027 has PCAF TR-FRET pIC50 = 7.4 ; PCAF BROMOscan pKi = 8.9; GCN5 BROMOscan pKi = 8.9; PCAF NanoBRET pIC50 =7.2; BRD4 BD1 TR-FRET pIC50 < 4.3. GSK4027 shows high potency for the PCAF/GCN5 bromodomain, high solubility, cellular target engagement, and ≥18000-fold selectivity over the BET family, together with ≥70-fold selectivity over the wider bromodomain families. p300/CREB binding protein associated factor (PCAF/KAT2B) and general control nonderepressible 5 (GCN5/KAT2A) are multidomain proteins that have been implicated in retroviral infection, inflammation pathways, and cancer development.
Scientific Research Applications
Histamine H3 Receptor Antagonism : The compound has been identified as a potent and selective histamine H3 receptor antagonist. It displays promising pharmacokinetic properties and has been tested for genotoxicity and safety profiles, particularly for use in the central nervous system (Tao et al., 2012).
Cancer Treatment Potential : A derivative of this compound is suggested to inhibit Aurora A, indicating potential usefulness in cancer treatment (ロバート ヘンリー,ジェームズ, 2006).
Analgesic Activity : Novel pyrimidine derivatives related to this compound have been synthesized and investigated for their analgesic and ulcerogenic activities, showing significant analgesic activity without ulcerogenic effects (Chaudhary et al., 2012).
Synthesis of Zwitterionic Pyridazine Derivatives : The compound has been utilized in the synthesis of zwitterionic pyridazine derivatives, which are a type of heterocyclic compounds (Yamazaki et al., 1971).
Cognition Enhancing Activity : Optimization of the compound for improved pharmacokinetic properties has led to the development of derivatives that demonstrate potent cognition enhancing activities (Tao et al., 2012).
Antimicrobial Activity : The compound has been used as a base for synthesizing new heterocycles with observed antimicrobial activities (El‐Emary et al., 2002).
Anti-inflammatory Agents : Derivatives of this compound have been synthesized and evaluated for their anti-inflammatory activities, with several showing significant effects (Chaydhary et al., 2015).
Enzyme Inhibition Properties : The compound has been studied for its enzyme inhibition properties, particularly in the context of treating Alzheimer’s disease and diabetes mellitus (Asif et al., 2022).
Mechanism of Action
Target of Action
GSK 4027, also known as 9ST, is a potent, selective, and cell-penetrant chemical probe that primarily targets the bromodomains of PCAF (p300/CBP-associated factor) and GCN5 (general control non-derepressible 5) . These are multidomain proteins implicated in various biological processes, including retroviral infection, inflammation pathways, and cancer development .
Mode of Action
GSK 4027 acts as an antagonist to the bromodomains of PCAF and GCN5 . It inhibits the binding of these bromodomains to their targets . The compound shows equipotent activity against PCAF and GCN5 with a Ki of 1.4 nM for both bromodomains .
Biochemical Pathways
They are involved in retroviral infection, inflammation pathways, and cancer development . By inhibiting PCAF and GCN5, GSK 4027 likely impacts these pathways.
Pharmacokinetics
It is known that gsk 4027 has good aqueous solubility and cell permeability , which are important factors for bioavailability
Result of Action
GSK 4027 shows cellular target engagement of PCAF as measured in a NanoBRET assay (IC50=60 nM) . It displaces full-length PCAF from histone H3.3 in HEK293 cells with little drop-off from the biochemical assay . GSK 4027 is non-cytotoxic up to 200 µM .
properties
IUPAC Name |
4-bromo-2-methyl-5-[[(3R,5R)-1-methyl-5-phenylpiperidin-3-yl]amino]pyridazin-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21BrN4O/c1-21-10-13(12-6-4-3-5-7-12)8-14(11-21)20-15-9-19-22(2)17(23)16(15)18/h3-7,9,13-14,20H,8,10-11H2,1-2H3/t13-,14+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZAFGXCWAWRULT-UONOGXRCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(CC(C1)NC2=C(C(=O)N(N=C2)C)Br)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C[C@H](C[C@H](C1)NC2=C(C(=O)N(N=C2)C)Br)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21BrN4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.